molecular formula C22H21N3O3S B2371209 N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 923157-60-2

N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2371209
CAS No.: 923157-60-2
M. Wt: 407.49
InChI Key: GACYRNJMBYQBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological implications.

Chemical Structure and Synthesis

The compound features a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide. The synthesis typically involves multi-step organic reactions starting from the thieno[3,2-d]pyrimidine core, followed by the introduction of phenyl and acetamide groups using reagents such as ethyl acetoacetate and thiourea under controlled conditions to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets may inhibit or modulate their activity, influencing various biological pathways .

Anticancer Properties

Research indicates that similar compounds within the thieno[3,2-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor-associated carbonic anhydrases (CA), particularly isoforms II and IX. These isoforms are implicated in cancer progression and metastasis. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 3.96 μM to 5.87 μM .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with other thieno[3,2-d]pyrimidine derivatives known for their biological activities. The unique combination of functional groups in this compound may enhance its efficacy compared to others in its class .

Compound Target IC50 (μM) Biological Activity
N-(3,5-Dimethylphenyl)-2-(thieno[3,2-d]pyrimidin)acetamidehCA II2.6 - 598.2Inhibitor
N-(3,5-Dimethylphenyl)-2-(thieno[3,2-d]pyrimidin)acetamidehCA IX16.1 - 321Inhibitor
Related Thieno DerivativeMCF-7 Cells3.96 ± 0.21Induces Apoptosis
Related Thieno DerivativeCaco-2 Cells5.87 ± 0.37Induces Apoptosis

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Inhibition of Carbonic Anhydrase : A study evaluated various thiazolidin derivatives as inhibitors of carbonic anhydrase isoforms II and IX. The results showed significant inhibition rates correlating with structural modifications similar to those in the target compound .
  • Apoptosis Induction : Another investigation into related compounds revealed their ability to activate the intrinsic apoptotic pathway in cancer cells by modulating protein expressions associated with apoptosis .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-25-21(27)20-19(16-7-5-6-8-17(16)28-20)24-22(25)29-12-18(26)23-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACYRNJMBYQBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.